molecular formula C14H20N2O2 B7526309 N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide

N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide

Cat. No. B7526309
M. Wt: 248.32 g/mol
InChI Key: HXKCEYCCDXNCJA-UHFFFAOYSA-N
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Description

N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, also known as JNJ-40411813, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclohexylpyridinones and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including pain modulation, inflammation, and cognitive function. By modulating the activity of α7nAChR, N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide may exert its therapeutic effects.
Biochemical and Physiological Effects
N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have significant biochemical and physiological effects in preclinical models. It has been shown to reduce pain sensitivity in various pain models, including neuropathic pain and inflammatory pain. Moreover, N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models. These effects are believed to be mediated through the modulation of α7nAChR activity.

Advantages and Limitations for Lab Experiments

N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. Moreover, its potential therapeutic applications make it a promising candidate for drug development. However, there are also some limitations to working with N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide. Its synthesis process is complex and requires expertise in organic chemistry. Moreover, its low yield and purity can make it challenging to obtain sufficient quantities for experiments.

Future Directions

There are several future directions for research on N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide. One potential direction is to further elucidate its mechanism of action and its effects on α7nAChR activity. Moreover, it would be interesting to investigate its potential therapeutic applications in various disease models, including chronic pain, anxiety, and depression. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could make N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide a more viable candidate for drug development.
Conclusion
In conclusion, N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its mechanism of action is believed to involve the modulation of α7nAChR activity, and it has been shown to have significant effects on pain sensitivity, anxiety, and depression in animal models. While there are some limitations to working with N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, its potential therapeutic applications make it an interesting target for research. Further studies are needed to fully elucidate its mechanism of action and its potential therapeutic benefits.

Synthesis Methods

The synthesis of N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide involves a multi-step process that starts with the reaction of 3-methylcyclohexanone with hydroxylamine hydrochloride to obtain the corresponding oxime. The oxime is then reacted with acetic anhydride to form the corresponding acetoxime, which is further reacted with 2-pyridinecarboxylic acid to obtain N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide. The overall yield of the synthesis process is around 15%, and the purity of the compound can be obtained by recrystallization.

Scientific Research Applications

N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant effects in various animal models. Moreover, N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

N-(3-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-5-4-6-12(9-11)15-13(17)10-16-8-3-2-7-14(16)18/h2-3,7-8,11-12H,4-6,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKCEYCCDXNCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC(=O)CN2C=CC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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